molecular formula C13H12N2O2S B11190470 N'-(4-methoxybenzylidene)-2-thiophenecarbohydrazide

N'-(4-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11190470
M. Wt: 260.31 g/mol
InChI Key: KHSDHNLRCZZBNZ-NTEUORMPSA-N
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Description

N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or thiophene groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interfere with the function of enzymes or other proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzylidene)aniline: Another Schiff base with similar structural features but different biological activity.

    N-(4-methoxybenzylidene)isonicotinohydrazone: A compound with similar chemical properties but different applications in optoelectronics.

    N-(4-methoxybenzylidene)-4-butylaniline: A liquid crystalline compound used in the development of liquid crystal displays.

Uniqueness

N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both methoxy and thiophene groups, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

KHSDHNLRCZZBNZ-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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